SU11657 was developed by scientists at the pharmaceutical company Sugen, Inc., which was later acquired by the pharmaceutical giant Pfizer. The compound is classified under the category of kinase inhibitors, specifically targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. These receptors play significant roles in angiogenesis and tumor progression, making SU11657 a candidate for anti-cancer therapies.
The synthesis of SU11657 involves several key steps that utilize organic chemistry techniques. The initial synthetic route typically starts with commercially available starting materials, which undergo a series of reactions including:
The synthetic pathway has been optimized to enhance yield and reduce the number of steps involved, making it more efficient for large-scale production.
The molecular structure of SU11657 can be represented by its chemical formula . It features a complex arrangement that includes:
The three-dimensional conformation of SU11657 allows it to effectively bind to its target receptors, facilitating its mechanism of action.
SU11657 undergoes several chemical reactions that are critical for its activity:
Understanding these reactions is vital for optimizing the drug's therapeutic profile.
The mechanism of action of SU11657 involves:
Data from preclinical studies indicate that SU11657 effectively reduces tumor size in various cancer models by targeting these critical pathways.
SU11657 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods in clinical applications.
SU11657 has been explored for various scientific applications, particularly in oncology:
SU11657 is a multi-targeted receptor tyrosine kinase inhibitor (TKI) belonging to the class III/V family. It exhibits potent activity against key oncogenic kinases through competitive inhibition at the ATP-binding site, thereby suppressing phosphorylation and downstream signaling.
Table 1: Kinase Inhibition Profile of SU11657
Target Kinase | Primary Role | IC₅₀ (nM) | Biological Impact |
---|---|---|---|
FLT3 | Hematopoiesis | 10–50 | Blocks proliferation in AML blasts |
PDGFR-β | Angiogenesis | 5–20 | Inhibits pericyte recruitment |
VEGFR-2 | Angiogenesis | 10–30 | Suppresses endothelial cell migration |
c-KIT | Stem cell survival | 20–60 | Induces apoptosis in KIT-mutated cells |
Data compiled from preclinical studies [2] [5] [8].
SU11657 potently inhibits FLT3 (FMS-like tyrosine kinase 3), particularly its internal tandem duplication (ITD) mutants prevalent in 30–40% of acute myeloid leukemia (AML) cases [3] [10]. By binding to the autoinhibitory domain of FLT3-ITD, SU11657 abrogates ligand-independent constitutive signaling, leading to reduced viability of leukemic blasts. In vivo studies using PML-RARα/FLT3-ITD murine models demonstrated that SU11657 monotherapy extended median survival by 31% compared to untreated controls, confirming its efficacy against FLT3-driven malignancies [10].
Beyond FLT3, SU11657 simultaneously inhibits PDGFR-β, VEGFR-2, and c-KIT with nanomolar affinity:
SU11657 disrupts critical oncogenic pathways downstream of tyrosine kinases:
Table 2: SU11657-Mediated Pathway Modulation
Pathway | Effect of SU11657 | Functional Outcome |
---|---|---|
PI3K/AKT | ↓ Phosphorylation | Re-sensitization to chemotherapy |
MAPK/ERK | ↓ ERK activation | Cell cycle arrest |
JAK/STAT | ↓ STAT5 signaling | Reduced BCL-2 expression |
Angiogenic | ↓ VEGF/PDGF secretion | Tumor vessel normalization |
SU11657 promotes mitochondrial apoptosis by altering the equilibrium of BCL-2 family proteins:
Table 3: SU11657 and BCL-2 Family Interactions
BCL-2 Family Member | Role in Apoptosis | Effect of SU11657 |
---|---|---|
BCL-2/BCL-xL | Anti-apoptotic | Neutralized by BIM/PUMA |
BIM/PUMA | Pro-apoptotic (BH3-only) | Upregulated |
BAX/BAK | Pro-apoptotic effectors | Activated via displacement |
Mechanism based on mitochondrial apoptosis regulation [1] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7